6-Bromohexan-1-amine
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Overview
Description
6-Bromohexan-1-amine: is an organic compound with the molecular formula C6H14BrN . It is a primary amine with a bromine atom attached to the sixth carbon of a hexane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Bromohexan-1-amine can be synthesized through the nucleophilic substitution of 6-bromohexanol with ammonia or an amine. One common method involves the reaction of 6-bromohexanol with phthalimide to form N-(6-bromohexyl)phthalimide, which is then hydrolyzed to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves the large-scale reaction of 6-bromohexanol with ammonia under controlled conditions to ensure high yield and purity. The reaction is often carried out in the presence of a solvent such as ethanol or methanol to facilitate the process .
Chemical Reactions Analysis
Types of Reactions: 6-Bromohexan-1-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 6-hydroxyhexan-1-amine.
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form hexylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: 6-Hydroxyhexan-1-amine.
Oxidation: 6-Nitrohexan-1-amine.
Reduction: Hexylamine.
Scientific Research Applications
6-Bromohexan-1-amine has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromohexan-1-amine involves its reactivity as a nucleophile. The amine group can form covalent bonds with electrophilic centers in other molecules, leading to the formation of new compounds. This reactivity is utilized in various chemical reactions and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the electrophilic centers in the reacting molecules .
Comparison with Similar Compounds
6-Bromohexanol: Similar structure but with a hydroxyl group instead of an amine group.
Hexylamine: Similar structure but without the bromine atom.
6-Aminohexanol: Similar structure with both amine and hydroxyl groups.
Uniqueness: 6-Bromohexan-1-amine is unique due to the presence of both a bromine atom and an amine group in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
6-bromohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14BrN/c7-5-3-1-2-4-6-8/h1-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLWLHQDZJWQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20902532 |
Source
|
Record name | NoName_3045 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20902532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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